molecular formula C16H22F3NO4S B2867982 4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1251609-33-2

4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No. B2867982
CAS RN: 1251609-33-2
M. Wt: 381.41
InChI Key: RDMJOFCLWLKKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other bioactive compounds . The molecule also contains a trifluoromethyl group attached to a phenyl ring, which is a common motif in medicinal chemistry due to the unique properties of fluorine .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the trifluoromethyl group . The exact methods would depend on the specific starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring would likely adopt a chair conformation, and the phenyl ring would likely be planar due to the sp2 hybridization of its carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation . The trifluoromethyl group is generally quite stable, but could potentially undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar sulfonyl group and the nonpolar trifluoromethyl group could influence its solubility properties .

Scientific Research Applications

Synthesis of Trifluoromethyl Ketones

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets used as intermediates in the production of various fluorinated compounds. The trifluoromethyl group in the compound can be utilized to synthesize TFMKs, which are important in medicinal chemistry for their stability and biological activity .

Medicinal Chemistry

The presence of the trifluoromethyl group and the piperidine ring makes this compound a potential intermediate in the synthesis of pharmaceuticals. It could be used to develop new drugs with enhanced pharmacokinetic properties due to the influence of fluorine atoms on bioavailability and metabolic stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its structure and evaluate its efficacy and safety .

properties

IUPAC Name

4-(2-methoxyethoxymethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3NO4S/c1-23-10-11-24-12-13-6-8-20(9-7-13)25(21,22)15-4-2-14(3-5-15)16(17,18)19/h2-5,13H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMJOFCLWLKKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine

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